Product packaging for L-Ascorbic acid-6,6'-d2(Cat. No.:)

L-Ascorbic acid-6,6'-d2

Cat. No.: B1157550
M. Wt: 178.14
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ascorbic acid-6,6'-d2 is a stable isotope-labelled form of Vitamin C, specifically deuterated at the 6,6' positions, with a molecular formula of C6H6D2O6 and a molecular weight of 178.14 g/mol . As a labelled Ascorbic Acid, it serves as a crucial tool in research applications where tracing metabolic fate is required. Its primary research value lies in its role as a physiological antioxidant and a cofactor for a number of enzymatic hydroxylation reactions, which are essential processes in collagen synthesis . This compound is widely used in biochemical research to study antioxidant mechanisms and hydroxylation pathways without altering the fundamental chemical or biological properties of native Vitamin C. The deuterium labels allow for precise tracking and quantification using mass spectrometry. It is critical to note that this product is designated for Research Use Only and is explicitly not intended for human use . The product should be stored under refrigerated conditions between 2-8°C to maintain stability .

Properties

Molecular Formula

C₆H₆D₂O₆

Molecular Weight

178.14

Synonyms

Vitamin C-6,6’-d2

Origin of Product

United States

Synthetic Methodologies for L Ascorbic Acid 6,6 D2 and Its Derivatives

General Principles of Deuterated Carbohydrate Synthesis

The synthesis of deuterated carbohydrates is built upon established methodologies in carbohydrate chemistry, with specific adaptations to incorporate deuterium (B1214612) at desired locations. Key considerations include the methods for constructing or modifying the carbon backbone and ensuring precise control over the stereochemistry of the final product.

Approaches to Carbon-Chain Elongation and Modification

Modifying the carbon chain of a carbohydrate is a fundamental strategy for accessing a variety of sugar derivatives. These methods can be adapted for the synthesis of isotopically labeled compounds.

Chain Elongation: The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon. orgosolver.commasterorganicchemistry.com The process begins with the addition of a cyanide ion to the aldehyde group of a sugar, forming a cyanohydrin. orgosolver.commasterorganicchemistry.com This creates a new stereocenter, typically resulting in a mixture of diastereomers. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, yields the chain-elongated sugar. orgosolver.com This method is valuable for building up the carbon skeleton before or during the introduction of deuterium.

Chain Shortening: Conversely, the Ruff degradation provides a means to shorten a carbohydrate chain by one carbon. masterorganicchemistry.comcore.ac.uk This process involves the oxidation of an aldose to its corresponding aldonic acid, followed by oxidative decarboxylation, often using hydrogen peroxide and a ferric salt. masterorganicchemistry.com Such degradation methods can be useful for preparing specific precursors from more readily available, larger carbohydrates. core.ac.uk

MethodDescriptionApplication in Synthesis
Kiliani-Fischer Synthesis Elongates an aldose carbon chain by one carbon via a cyanohydrin intermediate. orgosolver.commasterorganicchemistry.comBuilding the C6 backbone of ascorbate (B8700270) precursors from C5 sugars. acs.org
Ruff Degradation Shortens an aldose carbon chain by one carbon through oxidation and decarboxylation. masterorganicchemistry.comcore.ac.ukConverting readily available hexoses into pentoses required for certain synthetic routes. core.ac.uk

Stereochemical Control in Ascorbate Synthesis

The biological activity of L-ascorbic acid is intrinsically linked to its specific stereochemistry. Therefore, controlling the configuration at each chiral center is paramount during synthesis. acs.org

Syntheses of L-ascorbic acid typically rely on naturally derived sugars to provide the necessary chirality at C4 and C5. acs.org One of the most historically significant methods, the Reichstein process, exemplifies stereochemical control through a combination of chemical and microbial steps. It converts D-glucose to L-ascorbic acid, a process that involves the inversion of the carbon chain. A key step is the microbial oxidation of D-sorbitol to L-sorbose, which effectively sets the required stereochemistry for the subsequent conversion to L-ascorbic acid. wikipedia.org

In the context of deuterated synthesis, stereoselective reactions are critical, particularly when deuterium introduction creates a new chiral center or when differentiating between two chemically similar positions. For instance, the stereoselective reduction of a carbonyl group is a key strategy. The use of chiral reducing agents, such as (R)-(+)-Alpine-Borane, allows for the conversion of a deuterated aldehyde into a chirally deuterated primary alcohol with high stereospecificity. nih.gov This level of control is essential for preparing compounds like (6S)-D-(6-²H₁)-glucose, a potential precursor for specifically labeled ascorbate. nih.gov

Specific Synthetic Routes for L-Ascorbic Acid-6,6'-d2

The targeted synthesis of this compound requires methods that can specifically introduce two deuterium atoms at the C6 position of the ascorbic acid molecule or its precursors.

Regiospecific Deuteration Strategies at the C6 Position

Achieving deuteration specifically at the C6 position necessitates a high degree of regioselectivity. This is typically accomplished by manipulating a precursor where the C6 position is chemically distinct and reactive. A common strategy involves the reduction of a functional group at the C6 position of a suitable L-ascorbic acid precursor.

One effective method involves the preparation of an intermediate such as L-xylo-2-hexulosonic acid, which can be converted to L-ascorbic acid. acs.org The synthesis can be designed to have a carboxylic acid or ester group at the C6 position. The reduction of this group using a deuterium source like deuterium gas (D₂) or, more commonly, a deuterated reducing agent such as sodium borodeuteride (NaBD₄), leads to the formation of the -CD₂OH group. This approach was highlighted as a viable route for preparing C6-deuterated or tritiated derivatives of L-ascorbic acid. acs.org

A similar strategy can be adapted from the synthesis of related deuterated carbohydrates. For example, a protected glucopyranoside with a primary alcohol at C6 can be oxidized to an aldehyde (Swern oxidation). This aldehyde can then be reduced with a deuterated reagent to install deuterium at C6. To obtain a 6,6'-d2 labeled compound, the starting material would need to be a C6-dideuterated precursor, or a C6-carboxylic acid derivative would be reduced with a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov

Deuterium Exchange and Reduction Methods for Labeled Ascorbate Precursors

Deuterium can be introduced into molecules through exchange reactions or during reduction steps.

Deuterium Exchange: Hydrogen-deuterium exchange (HDX) reactions are a fundamental method for labeling. mdpi.com Base-catalyzed exchange can introduce deuterium at carbon atoms adjacent to a carbonyl group (α-position) via an enolate intermediate. mdpi.comresearchgate.net While this is highly effective for positions alpha to a ketone or aldehyde, it is less direct for the C6 position of ascorbic acid itself. However, it can be applied to precursors. For example, certain carbohydrate derivatives can be deuterated at carbons bearing free hydroxyl groups by treatment with hot deuterium oxide (D₂O) in the presence of a catalyst like Raney nickel. researchgate.net

Reduction Methods: As mentioned previously, the reduction of carbonyls, esters, or carboxylic acids is a primary method for introducing deuterium. The choice of reducing agent and substrate is critical for the success of the synthesis.

MethodDeuterium SourceSubstrate PrecursorDescription
Catalytic Reduction Deuterium gas (D₂)Precursor with a reducible C6 functional group.Catalytic hydrogenation using D₂ gas to reduce a C6 aldehyde or ester. acs.org
Metal Hydride Reduction Sodium borodeuteride (NaBD₄), Lithium aluminum deuteride (LiAlD₄)Precursor with a C6 aldehyde, ketone, ester, or carboxylic acid.A versatile method for reducing various functional groups to a deuterated alcohol. acs.org
Deuterium Exchange Deuterium oxide (D₂O)Precursor with exchangeable protons.Exchange of acidic protons for deuterium, often catalyzed by acid, base, or metal. mdpi.comresearchgate.net

Synthesis of Deuterated L-Ascorbic Acid Analogues and Conjugates

The synthetic principles used for this compound can be extended to create a variety of deuterated analogues and conjugates. These compounds serve as tools to probe biological systems and enzymatic processes.

The synthesis of analogues often involves modifying the carbohydrate chain or the substituents of the ascorbic acid molecule. acs.org For example, C5 analogues can be prepared from L-arabinose. acs.org By applying the deuteration strategies discussed—such as the reduction of a C6-ester with NaBD₄—to the synthesis of these analogues, specifically deuterated versions can be produced.

Conjugates, such as ascorbyl esters, are another important class of derivatives. mdpi.com The esterification of ascorbic acid typically occurs at the C6 hydroxyl group due to its primary and less sterically hindered nature. Synthesizing a deuterated conjugate like L-ascorbyl-6,6'-d2-palmitate would involve a two-step process: first, the synthesis of this compound, followed by an esterification reaction (e.g., lipase-catalyzed) with palmitic acid. mdpi.com The synthesis of site-specifically deuterated complex carbohydrates, like oligosaccharides, has been demonstrated, showcasing the feasibility of incorporating deuterium into complex structures linked to ascorbic acid. tandfonline.com

Preparation of Lipophilic Deuterated Ascorbyl Esters (e.g., 6-O-acyl-d2 derivatives)

The hydrophilicity of L-ascorbic acid limits its solubility in lipids and its stability, which can be overcome by esterification at the primary hydroxyl group at the C-6 position to produce lipophilic ascorbyl esters. nih.govnih.gov These derivatives, such as ascorbyl palmitate, have enhanced ability to be incorporated into cell membranes and are used as antioxidants in food and cosmetic industries. researchgate.net The synthesis of the deuterated versions of these lipophilic esters would start with this compound, which can be synthesized via the selective reduction of a precursor with an oxidized C-6 position, such as 6-aldehydo-L-ascorbic acid, using a deuterated reducing agent. vulcanchem.com

The esterification to produce 6-O-acyl-L-ascorbic acid derivatives can be achieved through several methods, including enzymatic and chemical synthesis. Lipases are often used as regioselective catalysts for the synthesis of ascorbyl esters under mild conditions, which is advantageous as it avoids the decomposition of the ascorbic acid molecule that can occur under the harsh conditions of chemical synthesis. nih.govresearchgate.net

Commonly employed synthetic strategies for 6-O-acyl ascorbyl esters that can be adapted for the deuterated compound are summarized below:

Acyl DonorCatalyst/MethodKey Findings
Long-chain fatty acidsLipase (B570770)Synthesis of a series of 6-O-acyl-L-ascorbic acid-2-O-phosphates from a stable ascorbic acid derivative and long-chain fatty acids. The resulting compounds showed stronger radical scavenging ability than ascorbic acid. nih.gov
Fatty acid anhydride (B1165640) (branched-chain)Chemical SynthesisSynthesis of 6-O-acyl-2-O-alpha-D-glucopyranosyl-L-ascorbic acids with branched acyl chains showed increased lipophilicity and stability in neutral solutions compared to straight-chain derivatives. nih.gov
Oleic acidLipase-catalysed esterificationAn eco-friendly process for the synthesis of ascorbyl-6-oleate was developed using lipase in acetone, with a transesterification approach showing higher yields. mdpi.comnih.gov
Palmitic acidLipaseThe enzymatic synthesis of ascorbyl palmitate is an attractive alternative to chemical synthesis. researchgate.net
Acyl chloridesChemical SynthesisThe acid chloride method is suitable for the ester-forming reaction of carboxylic acids with L-ascorbic acid, particularly for those with poor reactivity or large steric hindrance. google.com

These methods can be applied to this compound to produce the corresponding deuterated lipophilic esters for use in studies requiring the tracing of these more bioavailable forms of vitamin C.

Synthesis of Deuterated Fluorinated Ascorbate Analogs for Tracing

For in vivo tracing and imaging studies, particularly Positron Emission Tomography (PET), ascorbic acid analogs labeled with radioisotopes like fluorine-18 (B77423) are required. The synthesis of a fluorinated analog, 6-Deoxy-6-[¹⁸F]fluoro-L-ascorbic acid (¹⁸F-DFA), has been developed to visualize the metabolism of ascorbic acid in vivo. nih.gov This tracer is particularly useful for identifying tumors that overexpress the sodium-dependent vitamin C transporter 2 (SVCT2). nih.gov

The synthesis of ¹⁸F-DFA is typically achieved through a one-pot nucleophilic displacement reaction. This involves reacting a cyclic sulfate (B86663) precursor of ascorbic acid with a no-carrier-added [¹⁸F]fluoride ion. nih.gov This method allows for the efficient incorporation of the positron-emitting ¹⁸F isotope.

While the direct synthesis of a molecule combining both 6,6'-d2 deuteration and fluorination is not widely documented in the reviewed literature, the established methods for fluorination could potentially be adapted to use a deuterated precursor. Such a dually labeled tracer could offer advantages in metabolic studies by providing complementary information from both mass spectrometry and PET imaging.

Key details of the synthesis of a relevant fluorinated ascorbic acid analog are presented in the table below:

CompoundSynthetic MethodApplication
6-Deoxy-6-[¹⁸F]fluoro-L-ascorbic acid (¹⁸F-DFA)One-pot nucleophilic displacement of a cyclic sulfate with [¹⁸F]fluoride ion. nih.govPET imaging tracer to identify human colorectal cancer with SVCT2 overexpression and to visualize ascorbic acid metabolism in vivo. nih.gov
2-Deoxy-2-fluoro-L-ascorbic acidIndirect route involving fluorination of 2-bromo-2-deoxy-L-ascorbic acid followed by debromination. nih.govNot specified for tracing, but represents a method for synthesizing fluorinated ascorbate analogs.

The development of these synthetic methodologies for deuterated and fluorinated derivatives of L-ascorbic acid is crucial for advancing our understanding of its metabolic pathways and its role in health and disease.

Advanced Analytical Techniques for L Ascorbic Acid 6,6 D2 Quantification and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Deuterium (B1214612) (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. This makes it a definitive method for confirming the presence and location of deuterium labels. For L-Ascorbic acid-6,6'-d2, a ²H NMR spectrum would show a signal corresponding to the deuterium atoms at the C-6 position. The chemical shift of this signal provides information about the electronic environment of the deuterium atoms, confirming that the labeling is at the intended site.

Furthermore, the integration of the ²H NMR signal can be used to determine the degree of isotopic enrichment at that specific position. This is a critical quality control step to ensure the purity of the labeled standard, which is essential for its use in quantitative mass spectrometry applications. rsc.org The technique is a powerful tool for verifying the structural integrity of deuterated compounds. rsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon backbone of a molecule. acs.org Each chemically distinct carbon atom in L-ascorbic acid gives rise to a separate signal in the ¹³C NMR spectrum, and the chemical shifts of these signals are characteristic of their local chemical environment. researchgate.netacs.org

When deuterium is substituted for hydrogen, it can cause small but measurable changes in the chemical shifts of the attached carbon and adjacent carbons. This is known as the deuterium isotope effect. In the ¹³C NMR spectrum of this compound, the signal for the C-6 carbon would be expected to show a slight upfield shift compared to unlabeled ascorbic acid. Additionally, the coupling between the carbon and the attached deuterium atoms (C-D coupling) can lead to a splitting of the C-6 signal into a multiplet (typically a triplet for a CD₂ group), providing further confirmation of the labeling site. The analysis of ¹³C NMR spectra is a standard method for differentiating between various isomers and substituted derivatives of L-ascorbic acid. acs.org

The following table provides representative ¹³C NMR chemical shifts for L-ascorbic acid.

Carbon AtomChemical Shift (ppm)
C-1~175
C-2~118
C-3~155
C-4~75
C-5~68
C-6~61

Note: Chemical shifts are approximate and can vary with solvent and pH.

Chromatographic Separation Techniques for this compound and its Metabolites

The accurate quantification and characterization of this compound and its metabolites in various biological matrices necessitate the use of advanced and highly selective analytical techniques. Chromatographic separation methods are at the forefront of these analyses, offering the resolution required to distinguish the deuterated ascorbate (B8700270) from its endogenous, non-labeled counterpart and other interfering substances.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of water-soluble vitamins like L-ascorbic acid. utm.mx When analyzing its deuterated form, this compound, HPLC provides the necessary selectivity and is often coupled with highly sensitive detectors to achieve precise quantification. nih.gov The inherent polarity of ascorbic acid presents a challenge for traditional reversed-phase (RP) HPLC, often resulting in poor retention. utm.mxsielc.com To overcome this, several specialized HPLC techniques have been developed and can be effectively applied to the separation of this compound.

Ion-pairing reversed-phase HPLC (IP-RPLC) is a widely used approach to enhance the retention of polar compounds like ascorbic acid. nih.govnih.gov This technique involves the addition of an ion-pairing agent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and retention on a nonpolar stationary phase. For the analysis of this compound, a cationic ion-pairing reagent such as cetyltrimethylammonium bromide can be employed in a mobile phase with a controlled pH to optimize separation. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative and effective strategy for retaining highly polar compounds. sigmaaldrich.comnih.gov In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.com This creates a water-enriched layer on the stationary phase, into which polar analytes like this compound can partition, leading to their retention. sigmaaldrich.com

The detection of this compound following HPLC separation is critical for accurate quantification. While UV detection is commonly used for ascorbic acid, its sensitivity may be limited for low concentrations often encountered in biological samples. bme.hunih.gov More specialized detectors offer significant advantages:

Electrochemical Detection (ED): This highly sensitive and selective technique is well-suited for electroactive compounds like ascorbic acid. sci-hub.boxnih.gov It measures the current generated by the oxidation or reduction of the analyte at an electrode surface, providing excellent sensitivity for the quantification of this compound. nih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. nih.govresearchgate.netsemanticscholar.org Tandem mass spectrometry (MS/MS) is particularly powerful, as it allows for the specific detection of this compound based on its unique mass-to-charge ratio and fragmentation pattern, effectively eliminating interference from the endogenous, non-deuterated form and other matrix components. nih.govresearchgate.net

Below is an interactive data table summarizing typical HPLC conditions that can be adapted for the analysis of this compound.

ParameterIon-Pairing RP-HPLCHILIC
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govZIC-HILIC (e.g., 150 x 2.1 mm, 3.5 µm) nih.gov
Mobile Phase Methanol-aqueous buffer (e.g., 0.05% trifluoroacetic acid) with an ion-pairing agent (e.g., 0.1 mM 1-octane sulfonic acid) nih.govAcetonitrile and aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) nih.gov
Detection UV (232-260 nm) nih.govasianpubs.org, Electrochemical (0.65-0.85 V) nih.govsci-hub.box, MS/MS nih.govresearchgate.netUV (268 nm) nih.gov, MS/MS researchgate.net
Flow Rate 1.0 - 1.5 mL/min nih.gov0.2 - 0.4 mL/min
Internal Standard D-Isoascorbic acid or a different isotopologue of ascorbic acid nih.govD-Isoascorbic acid or a different isotopologue of ascorbic acid nih.gov

Other Chromatographic Methods for Isotope-Labeled Ascorbate Separation

Beyond HPLC, other chromatographic techniques have proven valuable for the separation and quantification of isotope-labeled ascorbate, including this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Ascorbic acid itself is not volatile, but it can be derivatized to a more volatile form, such as a tert-butyldimethylsilyl (TBDMS) derivative, making it amenable to GC-MS analysis. This technique has been successfully used to develop isotope dilution assays for ascorbate, employing deuterated and 13C-labeled internal standards. The high resolution of gas chromatography combined with the specificity of mass spectrometric detection allows for the accurate measurement of isotope ratios, which is essential for kinetic and metabolic studies involving this compound.

The following table outlines typical parameters for the GC-MS analysis of deuterated ascorbic acid.

ParameterGC-MS
Derivatization Reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Column Capillary column (e.g., PE-5MS, 30M x 250 µm x 0.250 µm)
Carrier Gas Helium
Ionization Mode Electron Impact (EI)
Detection Mass Spectrometry (monitoring specific m/z ratios for the deuterated and non-deuterated derivatives)

Thin-Layer Chromatography (TLC) , particularly High-Performance Thin-Layer Chromatography (HPTLC), can be used as a simpler and more rapid screening method for the separation of ascorbic acid and its related compounds. While not as quantitative or sensitive as HPLC or GC-MS, HPTLC can be a useful tool for preliminary analysis and method development.

Investigations into L Ascorbic Acid 6,6 D2 Metabolism and Pharmacokinetics in Research Models

Elucidation of Ascorbate (B8700270) Biosynthetic and Catabolic Pathways using Deuterated Tracers (Non-Human Organisms and In Vitro Systems)

Stable isotope tracers like L-Ascorbic acid-6,6'-d2 are instrumental in detailing the complex network of reactions that constitute the biosynthesis and degradation of ascorbate. By introducing the labeled compound into cellular or organismal models, scientists can follow the deuterium (B1214612) label as it is incorporated into various molecules, thereby mapping the flow of atoms through metabolic pathways.

In many organisms capable of synthesizing Vitamin C, the primary precursor is D-glucose. study.com The biosynthetic pathway, however, differs between groups like plants and animals. nih.govnih.gov In animals, the pathway typically proceeds through intermediates such as D-glucuronic acid and L-gulono-1,4-lactone. nih.govnih.gov Plants, on the other hand, primarily utilize a pathway involving GDP-D-mannose and L-galactose. researchgate.netscielo.brnih.gov

The use of deuterated D-glucose allows researchers to trace the conversion process to L-ascorbic acid. When [6,6'-d2]-D-glucose is administered to a synthesizing organism, the deuterium atoms are carried through the series of enzymatic reactions. Mass spectrometry can then be used to detect the incorporation of deuterium into L-ascorbic acid and its intermediates, confirming the metabolic route and quantifying the rate of synthesis. This technique provides definitive evidence for the operational biosynthetic pathway in a given organism or tissue. For instance, the conversion of D-glucose to L-ascorbic acid via L-sorbosone has also been proposed as a potential pathway. google.com

Table 1: Major Biosynthetic Pathways of L-Ascorbic Acid from D-Glucose

Organism Group Key Intermediates Final Precursor
Animals D-glucuronic acid, L-gulonic acid L-gulono-1,4-lactone

The catabolism of L-ascorbic acid is a complex process that can lead to a variety of degradation products. The initial oxidation of L-ascorbic acid yields the monodehydroascorbate radical, which can be further oxidized to dehydroascorbic acid (DHA). nih.govresearchgate.net DHA is a key metabolite that can either be recycled back to ascorbic acid or be irreversibly hydrolyzed to 2,3-diketogulonic acid. researchgate.netnih.govreactome.org

By administering this compound to research models, scientists can track the appearance of the deuterium label in downstream metabolites. This enables the identification and confirmation of known degradation products and has the potential to uncover previously unknown metabolic intermediates. For example, further degradation of 2,3-diketogulonic acid can yield products such as L-erythrulose, oxalate, L-xylosone, and L-threonate. nih.govreactome.org The presence of the deuterium label in these molecules provides unambiguous evidence that they are derived from the administered L-ascorbic acid.

Table 2: Known Degradation Products of L-Ascorbic Acid

Metabolite Precursor
Dehydroascorbic acid (DHA) L-Ascorbic acid
2,3-diketogulonic acid Dehydroascorbic acid
L-erythrulose 2,3-diketogulonic acid
Oxalate 2,3-diketogulonic acid
L-xylosone Dehydroascorbic acid

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mdpi.comnih.gov By introducing a labeled substrate like this compound and measuring the rate of its disappearance and the appearance of labeled products over time, researchers can calculate the flux through specific pathways. frontiersin.org

This approach provides a dynamic view of ascorbate metabolism that goes beyond simple concentration measurements. For example, MFA can be used to determine how different physiological or pathological conditions affect the rate of ascorbate biosynthesis, recycling, and degradation. In cellular models, this could involve assessing the impact of oxidative stress on the flux through the ascorbate-glutathione cycle. nih.gov In animal models, it could be used to understand how dietary factors influence the whole-body turnover of L-ascorbic acid.

Pharmacokinetic Profiling of this compound in Experimental Animal Models

Pharmacokinetics describes the journey of a compound through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). The use of this compound allows for precise pharmacokinetic studies in animal models, as the labeled compound can be distinguished from endogenous ascorbate. nih.gov

The absorption of L-ascorbic acid from the gastrointestinal tract is a saturable process mediated by sodium-dependent vitamin C transporters (SVCTs). nih.govmdpi.commdpi.com Studies using labeled ascorbate can determine key pharmacokinetic parameters such as the rate and extent of absorption.

Following absorption, L-ascorbic acid is distributed throughout the body, with different tissues accumulating varying concentrations. lumenlearning.com Notably high levels are found in the adrenal and pituitary glands, brain, and eye lens. nih.govlumenlearning.com By administering this compound and subsequently measuring its concentration in various tissues at different time points, researchers can model its distribution kinetics. Such studies in animal models like guinea pigs, which, like humans, cannot synthesize their own vitamin C, have shown differences in tissue distribution and absorption rates between ascorbic acid and its oxidized form, dehydroascorbic acid. nih.govresearchgate.net

Table 3: Relative Tissue Concentrations of L-Ascorbic Acid

Tissue Relative Concentration
Pituitary Gland Very High
Adrenal Gland Very High
Eye Lens High
Brain High
Liver Moderate
Spleen Moderate
Lungs Moderate
Kidneys Moderate

The kidneys are the primary route for the excretion of L-ascorbic acid and its metabolites. mdpi.com Ascorbate is filtered by the glomerulus and then reabsorbed in the renal tubules by SVCT1 transporters. mdpi.commdpi.com When plasma concentrations are high and the transporters become saturated, the excess ascorbate is excreted in the urine. nih.govjci.org

Tracer studies with this compound are invaluable for quantifying the rates of renal filtration, reabsorption, and excretion. By analyzing urine samples for the presence of the deuterated parent compound and its labeled metabolites, researchers can construct a comprehensive picture of its elimination pathways. This information is crucial for understanding how the body maintains ascorbate homeostasis under varying intake levels.

Compartmental Analysis of Deuterated Ascorbate Distribution in Tissues (e.g., guinea pigs, rats)

Information regarding the specific distribution patterns of this compound within different tissue compartments of research models like guinea pigs and rats is not detailed in the available scientific literature. General studies on ascorbic acid show a differential distribution, with high concentrations found in the adrenal glands and brain. mdpi.comresearchgate.net However, specific quantitative data from studies employing the deuterated form to analyze its compartmentalization is not available. Such studies would be invaluable for understanding the precise flux and turnover rates of ascorbate in various tissues.

Table 1: Hypothetical Tissue Distribution of this compound in Guinea Pigs No specific data is available to populate this table. The table below is a template illustrating how such data would be presented if available from studies using this compound.

TissueConcentration of this compound (nmol/g)Time Point
LiverData not availableData not available
BrainData not availableData not available
Adrenal GlandsData not availableData not available
SpleenData not availableData not available
KidneyData not availableData not available

Characterization of Ascorbate Transport Mechanisms with this compound (In Vitro and Animal Models)

The use of isotopically labeled molecules like this compound is a powerful tool for elucidating transport mechanisms. However, specific studies leveraging this particular deuterated compound to characterize ascorbate transporters are not described in the available research. The general mechanisms of ascorbate transport are well-understood, involving two main families of transporters: the Sodium-Dependent Vitamin C Transporters (SVCTs) and the Glucose Transporters (GLUTs). frontiersin.org

Role of Sodium-Dependent Vitamin C Transporters (SVCTs) in Deuterated Ascorbate Uptake

Sodium-Dependent Vitamin C Transporters, specifically SVCT1 and SVCT2, are responsible for the active transport of the reduced form of ascorbic acid into cells. frontiersin.org It is through these transporters that this compound would be taken up by cells. SVCTs move ascorbate against its concentration gradient, a process coupled to the transport of sodium ions. frontiersin.org This active transport mechanism allows cells to accumulate high intracellular concentrations of vitamin C. mdpi.com While this is the established mechanism for ascorbic acid, specific kinetic data (Km, Vmax) for the transport of this compound via SVCTs is not available.

Facilitated Diffusion via Glucose Transporters (GLUTs) for Oxidized Deuterated Ascorbate (Dehydroascorbic Acid-d2)

The oxidized form of ascorbic acid, dehydroascorbic acid (DHA), is structurally similar to glucose and is transported into cells via the family of glucose transporters (GLUTs), primarily GLUT1 and GLUT3. frontiersin.orgnih.gov This process occurs through facilitated diffusion. frontiersin.org Once inside the cell, dehydroascorbic acid is rapidly reduced back to ascorbic acid, trapping it within the cell. wikipedia.org It is presumed that Dehydroascorbic Acid-d2, the oxidized form of this compound, would follow this same transport pathway. However, direct experimental evidence and kinetic studies using Dehydroascorbic Acid-d2 to confirm its transport via GLUTs are not present in the available literature.

Mechanistic Studies and Biochemical Roles of L Ascorbic Acid 6,6 D2 in Biological Systems in Vitro and Preclinical Models

Interactions of L-Ascorbic Acid-6,6'-d2 with Biomolecules and Cellular Processes

Impact on Protein Synthesis and Modification Pathways

L-Ascorbic acid is a crucial cofactor for a family of enzymes known as Fe(II)- and 2-oxoglutarate-dependent dioxygenases. These enzymes play a vital role in various post-translational modifications of proteins, most notably the hydroxylation of proline and lysine (B10760008) residues. This process is fundamental to the synthesis and stabilization of collagen, a primary structural protein in connective tissues. The hydroxylation of proline residues is essential for the proper folding and formation of the stable triple-helix structure of collagen. liposhell.plnih.govnih.gov Without adequate ascorbic acid, this process is impaired, leading to the production of unstable collagen and the connective tissue defects characteristic of scurvy.

Beyond collagen, L-ascorbic acid participates in the biosynthesis of carnitine, a molecule essential for the transport of fatty acids into the mitochondria for energy production. It also acts as a cofactor in the conversion of dopamine (B1211576) to norepinephrine, a critical step in neurotransmitter synthesis. liposhell.pl Furthermore, ascorbic acid is involved in peptide amidation, another important post-translational modification for many hormones and signaling peptides. liposhell.pl

While direct studies on this compound are not available, the substitution of hydrogen with deuterium (B1214612) at the 6,6' position is not expected to fundamentally alter its role as an enzymatic cofactor. However, the kinetic isotope effect, where the heavier deuterium atom can slow down reaction rates, might influence the efficiency of these enzymatic processes. Further research is required to investigate this possibility.

Influence on Cellular Signaling and Gene Regulation (e.g., in muscle satellite cells)

L-Ascorbic acid has been shown to influence cellular signaling pathways and regulate gene expression, thereby impacting various cellular processes, including the proliferation and differentiation of muscle satellite cells. nih.govnih.govrsc.org Muscle satellite cells are stem cells crucial for muscle regeneration and repair.

Studies on bovine skeletal muscle satellite cells (BSCs) have demonstrated that L-Ascorbic acid promotes their proliferation and differentiation. nih.govnih.gov This effect is mediated, at least in part, by the activation of the Akt/mTOR/P70S6K signaling pathway. nih.gov Treatment with L-Ascorbic acid was found to up-regulate the phosphorylation of key proteins in this pathway, including Akt, mTOR, and P70S6K. nih.gov The mTOR pathway is a central regulator of cell growth, proliferation, and survival.

Furthermore, L-Ascorbic acid has been observed to enhance the expression of myogenic regulatory factors such as MyoD, MyoG, and MyHC, which are critical for the commitment and differentiation of satellite cells into mature muscle fibers. nih.gov Research also suggests that vitamin C can directly interact with the Pax7 protein, a key transcription factor in muscle satellite cells, to promote their proliferation. rsc.org

The potential influence of this compound on these signaling and gene regulatory networks remains to be elucidated. The subtle changes in molecular weight and vibrational frequencies due to deuteration could potentially affect its interaction with signaling proteins and transcription factors, but dedicated studies are necessary to confirm any such effects.

Cell Type Signaling Pathway/Gene Observed Effect of L-Ascorbic Acid Reference
Bovine Skeletal Muscle Satellite Cells (BSCs)Akt/mTOR/P70S6KUpregulation of p-Akt, p-mTOR, and p-P70S6K nih.gov
Bovine Skeletal Muscle Satellite Cells (BSCs)MyoD, MyoG, MyHCIncreased mRNA and protein expression nih.gov
Muscle Satellite Cells (MuSCs)Pax7Direct interaction promoting proliferation rsc.org

Comparative Research and Future Directions for L Ascorbic Acid 6,6 D2 Studies

Methodological Advancements in Deuterium (B1214612) Tracing and Detection Technologies

Recent years have seen significant progress in the technologies used to trace and detect deuterium-labeled compounds, enhancing the utility of probes like L-Ascorbic acid-6,6'-d2. These advancements improve sensitivity, spatial resolution, and the scope of biological questions that can be addressed.

Mass Spectrometry (MS): Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has evolved into a powerful tool for analyzing the structural dynamics of proteins and their interactions. researchgate.netyoutube.com While traditionally used for protein conformation, the underlying principles are being adapted for metabolomics. High-resolution mass spectrometers, such as Orbitrap and time-of-flight (TOF) instruments, can readily distinguish between deuterated and non-deuterated isotopologues, allowing for precise quantification in complex biological samples. youtube.com

Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance (MR)-based technique that directly visualizes the metabolic pathways of deuterated tracers in vivo. nih.gov Unlike proton MRS, DMI benefits from the low natural abundance of deuterium, which simplifies the resulting spectrum and eliminates the need for water suppression techniques. nih.gov This allows for the direct observation and quantification of downstream deuterated metabolites, providing spatial and temporal information on metabolic fluxes. nih.govescholarship.org Studies using tracers like [6,6′-²H₂]glucose have demonstrated DMI's ability to map glycolysis in tumors and other tissues. escholarship.org

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): This high-resolution imaging technique allows for the measurement of isotope ratios at the subcellular level. nih.gov By scanning a sample with an ion probe, NanoSIMS can generate images that map the incorporation of deuterium from a tracer into specific cellular structures. nih.gov This provides an unparalleled level of spatial detail for metabolic studies, far exceeding the resolution of bulk sample analysis.

These methodological advancements are summarized in the table below:

TechnologyPrincipleKey Advantages for Deuterium Tracing
High-Resolution MS Measures mass-to-charge ratio to identify and quantify molecules.High precision and accuracy for quantifying isotopic enrichment in complex mixtures. researchgate.net
Deuterium Metabolic Imaging (DMI) MR-based technique that detects the deuterium signal from labeled compounds in vivo.Non-invasive, provides spatial mapping of metabolism, simplified spectra due to low natural deuterium abundance. nih.gov
NanoSIMS Imaging mass spectrometry that measures isotope ratios with high spatial resolution.Enables visualization of metabolic tracer incorporation at the single-cell and subcellular levels. nih.gov

Emerging Applications of this compound in Preclinical Research

The use of this compound and other deuterated tracers is expanding in preclinical research, primarily to investigate metabolic pathways in disease models. By replacing hydrogen with deuterium, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of ascorbic acid and its downstream products without altering its fundamental biochemical identity. acs.orgaquigenbio.com

One of the most promising areas is in cancer metabolism . Cancer cells often exhibit altered redox status and high demand for antioxidants like vitamin C. mdpi.com this compound can be used as a tracer to quantify its uptake and flux through various metabolic pathways in tumor tissues versus healthy tissues. This can help elucidate the role of vitamin C in cancer biology and identify tumors that might be susceptible to high-dose ascorbate (B8700270) therapy. mdpi.comnih.gov

In neuroscience and studies of aging , ascorbic acid is a critical neuromodulator and antioxidant in the brain. Deuterated ascorbic acid can be used to study its turnover and role in protecting against oxidative stress associated with neurodegenerative diseases.

In pharmacokinetic studies , deuterium labeling is a well-established tool. aquigenbio.comclearsynth.com Using this compound allows for precise measurement of its half-life, bioavailability, and tissue accumulation, providing critical data for understanding its physiological regulation. aquigenbio.com

Research AreaApplication of this compoundPotential Findings
Oncology Tracing ascorbate uptake and metabolism in tumor models.Quantifying differential metabolic pathways in cancer vs. normal cells; identifying biomarkers for ascorbate-based therapies. mdpi.com
Neuroscience Measuring ascorbate turnover and distribution in the brain.Understanding its role in neuroprotection and the pathogenesis of neurodegenerative diseases.
Metabolic Diseases Investigating the role of ascorbate in redox balance and inflammatory conditions.Elucidating its contribution to managing oxidative stress in diseases like diabetes and atherosclerosis.
Pharmacokinetics Quantifying ADME properties of vitamin C.Determining precise half-life, bioavailability, and tissue-specific accumulation of ascorbic acid. aquigenbio.com

Development of Novel Deuterated Ascorbate Derivatives for Specific Research Probes

The modification of the ascorbic acid molecule to create derivatives is a common strategy for improving stability or creating targeted research probes. mdpi.com The development of novel deuterated ascorbate derivatives combines the benefits of isotopic labeling with functional modifications, opening new avenues for research.

Researchers can synthesize derivatives where specific positions on the ascorbate molecule are deuterated to probe distinct enzymatic reactions or metabolic fates. For example, deuteration at different sites could help distinguish between various oxidative or enzymatic pathways.

Furthermore, deuterated ascorbate can be incorporated into larger molecules to act as "label-free" probes. nih.gov For instance, an ester of a fatty acid and this compound could be synthesized to track the coupled metabolism of both lipids and vitamin C. Other modifications, such as glycosylation, have been used to create stable ascorbate analogs like 2-O-(beta-D-Glucopyranosyl)ascorbic acid. nih.govresearchgate.net Creating a deuterated version of such a derivative would allow for precise tracking of its hydrolysis and subsequent release of active, labeled ascorbic acid within cells.

The goal of these novel probes is often to enhance detection or to target specific biological questions that the parent molecule cannot answer alone.

Derivative TypeResearch PurposeExample
Site-Specific Deuteration To investigate specific enzymatic mechanisms and metabolic pathways.Ascorbic acid deuterated at a position other than C6 to differentiate metabolic routes.
Deuterated Glycosides To track the uptake and intracellular release of stable pro-vitamin C forms.A deuterated version of 2-O-(beta-D-Glucopyranosyl)ascorbic acid. nih.gov
Deuterated Esters To study the linked metabolism of ascorbate and another molecule (e.g., a fatty acid).This compound-6-palmitate.
Fluorinated Deuterated Analogs To create dual-modality probes for both PET imaging (with ¹⁸F) and MS-based metabolic tracing (with ²H).A molecule combining the features of 6-Deoxy-6-[¹⁸F]fluoro-L-ascorbic Acid and deuteration. nih.gov

Integration of this compound Studies with Multi-Omics Approaches

The true power of stable isotope tracing is realized when it is integrated with multi-omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov While standard omics approaches provide a static snapshot of the cellular state (e.g., the levels of transcripts or metabolites), tracer studies using this compound provide dynamic information about the rates of metabolic reactions—the metabolic flux. mdpi.com

Integrating data from this compound tracing with other omics layers allows researchers to build comprehensive, systems-level models of biological processes. nih.gov

Metabolomics: Untargeted metabolomics can identify all detectable metabolites in a sample. By introducing this compound, researchers can move beyond simple identification to quantify the rate at which these metabolite pools are turning over and which pathways are actively using ascorbate. nih.gov

Transcriptomics and Proteomics: If a tracer study reveals an altered metabolic flux in a particular pathway, transcriptomics (RNA-seq) and proteomics can determine if this change is due to altered gene expression or protein abundance of the enzymes involved. nih.gov For instance, a study could correlate the rate of ascorbate recycling with the expression levels of enzymes like glutathione-dependent dehydro-ascorbate reductase. mdpi.com

This integrated approach provides a more complete and mechanistic understanding of cellular function. For example, in studying a disease state, multi-omics might reveal changes in metabolic gene expression, while this compound tracing would confirm whether these genetic changes translate into actual functional differences in metabolic flux. mdpi.com This powerful combination helps to connect genotype to phenotype through the functional layer of the metabolome. researchgate.net

Q & A

Q. What analytical techniques are most effective for confirming the structural integrity and deuteration at the 6,6' positions in L-Ascorbic acid-6,6'-d2?

  • Methodological Answer : To verify deuteration, employ ²H NMR spectroscopy to detect deuterium incorporation at the 6,6' positions. Complement this with high-resolution mass spectrometry (HRMS) to confirm the molecular weight shift (+2 Da). For structural validation, compare crystallographic parameters (e.g., hydrogen-bond geometries, lattice-energy minima) with non-deuterated L-ascorbic acid using X-ray diffraction data .

Q. How should researchers design stability studies for this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability tests in controlled environments:
  • Use spectrophotometry (e.g., absorbance at 245–265 nm, extinction coefficient ε = 7.0–7.5 mM⁻¹cm⁻¹) to quantify degradation .
  • Employ HPLC with UV/Vis detection to monitor breakdown products.
  • Test across pH 2–12 (e.g., citrate-phosphate buffers) to assess hydrolytic stability, referencing protocols for non-deuterated ascorbic acid in alkaline solutions .

Q. What statistical methods are appropriate for analyzing variability in this compound experimental data across replicate studies?

  • Methodological Answer : Apply randomized block design ANOVA to account for batch-to-batch variability and environmental factors (e.g., temperature, light exposure). For small sample sizes, use non-parametric tests like the Mann-Whitney U test. Report confidence intervals (95% CI) and effect sizes to contextualize significance .

Advanced Research Questions

Q. How can this compound be utilized in isotope tracing studies to elucidate its role in redox reactions?

  • Methodological Answer :
  • Introduce the deuterated compound into in vitro redox systems (e.g., vanadium(V) reduction assays) and track deuterium retention via liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) .
  • Control for pH-dependent redox behavior (e.g., increased reducing capacity at higher pH) and validate using kinetic models to account for isotope effects .

Q. What methodological considerations are critical when quantifying kinetic isotope effects (KIEs) of this compound in enzyme-catalyzed reactions?

  • Methodological Answer :
  • Measure reaction rates under pseudo-first-order conditions using stopped-flow spectroscopy or fluorometric assays.
  • Normalize solvent isotope effects by maintaining consistent D₂O/H₂O ratios.
  • Post-experiment, validate enzyme integrity via SDS-PAGE and activity assays (e.g., FTO demethylation assays with α-ketoglutarate cofactor) .

Q. How can researchers resolve contradictory data on the antioxidant efficacy of this compound across different experimental models?

  • Methodological Answer :
  • Standardize assay conditions (e.g., oxygen tension, metal ion concentrations) to minimize confounding variables.
  • Use orthogonal antioxidant assays (e.g., ORAC, DPPH, FRAP) to cross-validate results.
  • Perform multivariate regression analysis to identify pH-dependent redox potential shifts, referencing structural data on hydrogen-bonding networks .

Q. What experimental strategies are recommended for studying the impact of this compound on metalloenzyme active sites?

  • Methodological Answer :
  • Use X-ray absorption spectroscopy (XAS) to probe metal-ligand interactions (e.g., vanadium or iron coordination).
  • Compare deuterated and protiated forms in crystallographic studies to detect isotopic perturbations in binding pockets. Validate functional impacts via enzymatic activity assays under controlled redox states .

Data Analysis and Reporting

Q. How should researchers address discrepancies in isotopic enrichment levels reported for this compound across analytical platforms?

  • Methodological Answer :
  • Cross-validate using triple-quadrupole MS/MS for isotopic purity and ²H NMR for positional specificity.
  • Reference standardized calibration curves (e.g., NIST-traceable deuterated compounds) and report detection limits for each method .

Q. What frameworks are recommended for integrating this compound data into computational models of redox kinetics?

  • Methodological Answer :
  • Use density functional theory (DFT) simulations (e.g., B3LYP functional) to model deuterium’s electronic effects on redox potentials.
  • Validate models with experimental rate constants from stopped-flow assays and THz-TDS-derived vibrational spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.